![molecular formula C13H17N3O3 B5118021 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinediones, which are known for their diverse biological activities. DMAPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
作用机制
The mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer therapy.
生化和生理效应
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA topoisomerase II and protein kinase C. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for use in various research studies. However, one of the limitations of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is its potential toxicity, which can limit its use in certain applications.
未来方向
There are many potential future directions for research on 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in cancer therapy, where it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is its potential use in the treatment of viral infections, where it has shown antiviral activity against a range of viruses. Additionally, further research is needed to fully understand the mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione and its potential applications in various fields of research.
合成方法
The synthesis of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-methoxyaniline with dimethylmalonate in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to yield high purity 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione with excellent yields and reproducibility.
科学研究应用
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
属性
IUPAC Name |
1-(dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15(2)16-12(17)8-11(13(16)18)14-9-4-6-10(19-3)7-5-9/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBREXYCKSLGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
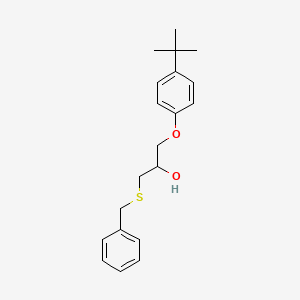
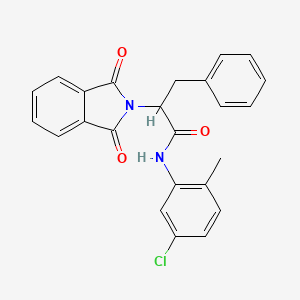
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
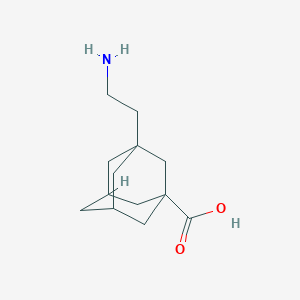
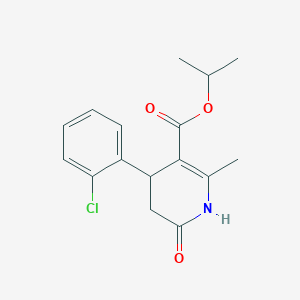
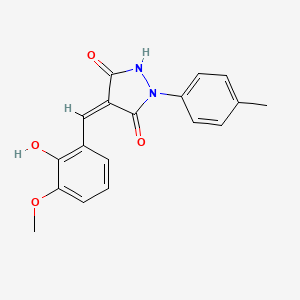
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)